molecular formula C10H18N4O B13483250 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide

Cat. No.: B13483250
M. Wt: 210.28 g/mol
InChI Key: KHWJKVGANCQMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated with 2-ethyl groups using alkyl halides under basic conditions.

    Amidation: The final step involves the reaction of the alkylated imidazole with 2-(methylamino)butanoic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield reduced imidazole derivatives.

Scientific Research Applications

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with imidazole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)aniline: Another imidazole derivative with similar biological activities.

    2-Ethyl-4-methylimidazole: A structurally related compound with different substitution patterns on the imidazole ring.

    1-Methylimidazole: A simpler imidazole derivative with distinct chemical properties.

Uniqueness

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methylamino groups on the imidazole ring enhances its potential for diverse interactions with biological targets.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)-2-(methylamino)butanamide

InChI

InChI=1S/C10H18N4O/c1-3-9-13-5-7-14(9)6-4-8(12-2)10(11)15/h5,7-8,12H,3-4,6H2,1-2H3,(H2,11,15)

InChI Key

KHWJKVGANCQMKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C(=O)N)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.